molecular formula C13H22N2O2 B7134384 N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide

N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide

Cat. No.: B7134384
M. Wt: 238.33 g/mol
InChI Key: DYFZUIMXMNHGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-9(2)15(8-11(14)16)12(17)10-7-13(10)5-3-4-6-13/h9-10H,3-8H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFZUIMXMNHGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)N)C(=O)C1CC12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of spiro[2.4]heptane-2-carboxylic acid with isopropylamine and subsequent coupling with 2-amino-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, oxo, or substituted amide groups, which can further enhance the compound’s biological activity or chemical stability.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane-1-carboxamide derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the carboxamide group.

    Indole-2-carboxamides: These compounds have a similar amide functional group but are based on an indole scaffold.

Uniqueness

N-(2-amino-2-oxoethyl)-N-propan-2-ylspiro[2.4]heptane-2-carboxamide is unique due to its specific combination of a spirocyclic structure and the presence of both amino and oxoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.